4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline
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Overview
Description
4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline is a nitrogen-containing heterocyclic compound with the molecular formula C11H14N2O2. This compound is part of the tetrahydroquinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Mechanism of Action
Target of Action
4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline is a structural motif of various natural products and therapeutic lead compounds . .
Mode of Action
It’s known that tetrahydroisoquinolines can act as precursors for various alkaloids displaying multifarious biological activities
Biochemical Pathways
It’s known that tetrahydroisoquinolines are key fragments of a diverse range of alkaloids and bioactive molecules . Therefore, it’s plausible that this compound could affect the same biochemical pathways as these alkaloids and bioactive molecules.
Result of Action
Given its structural similarity to tetrahydroisoquinolines, it might exhibit similar biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the nitration of 1,2,3,4-tetrahydroquinoline followed by ethylation. The nitration is typically carried out using concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 7-position . The ethylation step can be achieved using ethyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes and rubber accelerators
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: Lacks the nitro and ethyl groups, making it less reactive in certain chemical reactions.
7-Nitro-1,2,3,4-tetrahydroquinoline: Similar structure but without the ethyl group, affecting its physical and chemical properties.
4-Ethyl-1,2,3,4-tetrahydroquinoline: Lacks the nitro group, resulting in different reactivity and biological activity.
Uniqueness
4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and exhibit diverse biological effects .
Properties
IUPAC Name |
4-ethyl-7-nitro-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-8-5-6-12-11-7-9(13(14)15)3-4-10(8)11/h3-4,7-8,12H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVLPVAOMULIQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCNC2=C1C=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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